methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
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Overview
Description
Methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a thiazole ring, and a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluorobenzaldehyde with thiourea under acidic conditions to form 2-(2-fluorophenyl)-1,3-thiazole.
Quinoline Core Construction: The quinoline core can be constructed by the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole and quinoline moieties through a carbonylation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[2-(2-chlorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
- Methyl 1-[2-(2-bromophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
- Methyl 1-[2-(2-iodophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
Uniqueness
Methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or iodinated analogs.
Properties
IUPAC Name |
methyl 1-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-27-21(26)14-10-11-24(18-9-5-3-6-13(14)18)20(25)17-12-28-19(23-17)15-7-2-4-8-16(15)22/h2-9,12,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJKEEBAZWNSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C2=CC=CC=C12)C(=O)C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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